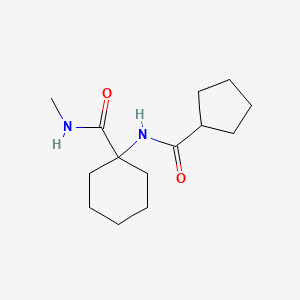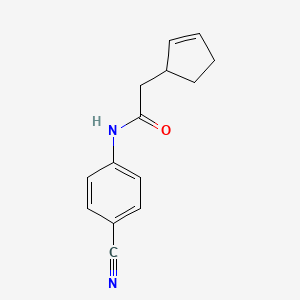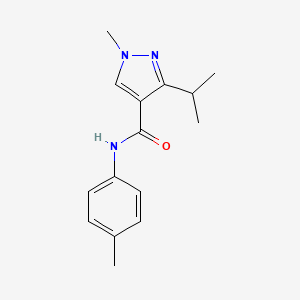![molecular formula C13H19N3O B7514243 N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide, also known as NDMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NDMA is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is commonly used to induce excitotoxicity, a process in which excessive activation of the NMDA receptor leads to neuronal damage and death. This model has been used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has also been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been shown to enhance long-term potentiation (LTP), a process that is thought to underlie learning and memory. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has also been used to study the mechanisms of drug addiction and withdrawal, as the NMDA receptor has been implicated in these processes.
Mecanismo De Acción
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide acts as a potent antagonist of the NMDA receptor, binding to the receptor and preventing the activation of ion channels. This leads to a decrease in calcium influx and a reduction in synaptic plasticity. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and opioid systems.
Biochemical and Physiological Effects
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and opioid systems. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in drug addiction and withdrawal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is a potent and specific antagonist of the NMDA receptor, making it a valuable tool for studying the role of the receptor in various physiological and pathological processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has some limitations as a research tool. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is a potent neurotoxin, and its use requires careful handling and disposal. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide can also be expensive to synthesize, which may limit its availability for some research groups.
Direcciones Futuras
There are many possible future directions for N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide research. One area of interest is the development of new compounds that can selectively target different subtypes of the NMDA receptor. This could lead to the development of new drugs for the treatment of neurodegenerative diseases, as well as for the management of pain and addiction.
Another area of interest is the development of new methods for studying the role of the NMDA receptor in vivo. This could include the development of new imaging techniques that can visualize the activity of the receptor in real-time, as well as the development of new animal models that can mimic the pathogenesis of neurodegenerative diseases.
In conclusion, N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been extensively studied for its potential applications in scientific research, and there are many possible future directions for N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide research. However, careful handling and disposal of N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide are required due to its potent neurotoxicity.
Métodos De Síntesis
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide can be synthesized by reacting 2-(dimethylamino)phenylacetonitrile with pyrrolidine-1-carboxylic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using column chromatography to obtain pure N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-8-4-3-7-11(12)14-13(17)16-9-5-6-10-16/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCLGNKNHYGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)




![1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea](/img/structure/B7514262.png)
